molecular formula C10H7BrF6 B12433860 1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene

1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene

Cat. No.: B12433860
M. Wt: 321.06 g/mol
InChI Key: WAIXOYWTUCQNDH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H7BrF6 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene typically involves the bromination of 2,4-bis(trifluoromethyl)benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), inert atmosphere (e.g., nitrogen or argon).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
  • 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
  • 2-Bromo-4-(trifluoromethyl)toluene

Uniqueness

1-(2-Bromoethyl)-2,4-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. The positioning of these groups on the benzene ring also affects the compound’s electronic distribution, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H7BrF6

Molecular Weight

321.06 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H7BrF6/c11-4-3-6-1-2-7(9(12,13)14)5-8(6)10(15,16)17/h1-2,5H,3-4H2

InChI Key

WAIXOYWTUCQNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCBr

Origin of Product

United States

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